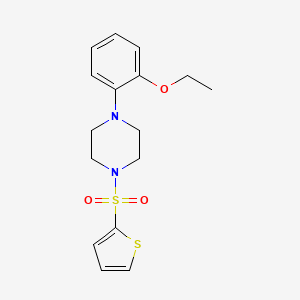![molecular formula C20H16N2O3S B3450212 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B3450212.png)
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide
描述
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide, also known as FTAA, is a fluorescent molecule that has been widely used in scientific research. It is a small molecule that can bind to amyloid fibrils, which are protein aggregates that are associated with various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. FTAA has been used as a tool for detecting and studying amyloid fibrils in vitro and in vivo.
作用机制
The mechanism of action of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide is not fully understood. However, it is known that this compound binds to amyloid fibrils and induces a conformational change that results in fluorescence. This compound fluorescence is specific to amyloid fibrils and does not occur with other proteins or molecules. This compound has been shown to bind to a variety of amyloid fibrils, including those associated with Alzheimer's disease, Parkinson's disease, and type 2 diabetes.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a small molecule that does not interact with cells or tissues. This compound is used as a tool for detecting and studying amyloid fibrils, but it does not have any therapeutic or diagnostic applications.
实验室实验的优点和局限性
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. This compound fluorescence is specific to amyloid fibrils and does not occur with other proteins or molecules. This compound fluorescence is also sensitive and reliable, making it a useful tool for detecting and studying amyloid fibrils. However, there are also some limitations to using this compound. This compound fluorescence is affected by pH, temperature, and other environmental factors, which can make it difficult to interpret results. This compound also has limited solubility in water, which can make it difficult to use in some experiments.
未来方向
There are many future directions for research on 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide. One direction is to develop new derivatives of this compound that have improved properties, such as increased solubility or enhanced fluorescence. Another direction is to use this compound in combination with other molecules, such as drugs or proteins, to study the interaction between amyloid fibrils and these molecules. This compound could also be used to study the formation and aggregation of amyloid fibrils in vivo, which could provide insights into the mechanisms of disease. Overall, this compound is a valuable tool for studying amyloid fibrils, and there is much potential for future research in this area.
科学研究应用
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide has been used in a variety of scientific research applications. It has been used to detect and study amyloid fibrils in vitro and in vivo. This compound fluorescence has been shown to be a reliable and sensitive method for detecting amyloid fibrils. This compound has been used to study the formation and aggregation of amyloid fibrils, as well as the factors that influence their formation and aggregation. This compound has also been used to study the interaction between amyloid fibrils and other molecules, such as drugs and proteins.
属性
IUPAC Name |
2-[3-(furan-2-carbonyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-19(21-11-14-5-4-10-26-14)13-22-12-16(15-6-1-2-7-17(15)22)20(24)18-8-3-9-25-18/h1-10,12H,11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIGRGHBHOADRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[1-benzyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-diyl]diethanone](/img/structure/B3450139.png)

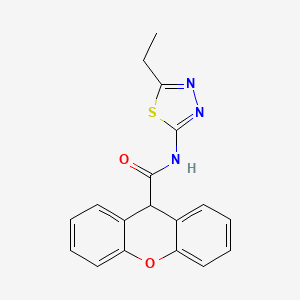
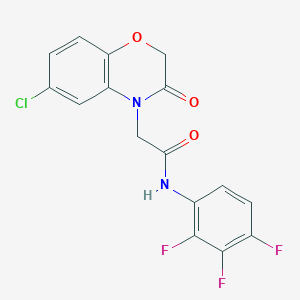
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-3,4-dimethoxy-N-phenylbenzenesulfonamide](/img/structure/B3450159.png)
![N-(3-acetylphenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3450166.png)
![N-(4-chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3450174.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3450191.png)

![4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B3450205.png)
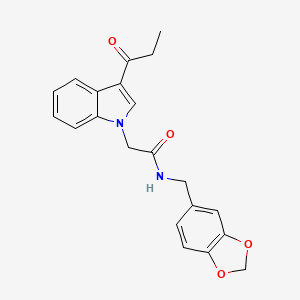
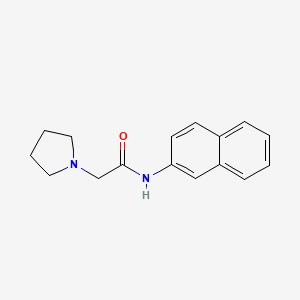
![N-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B3450244.png)
